molecular formula C20H28O3 B125968 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one CAS No. 10109-76-9

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one

Cat. No.: B125968
CAS No.: 10109-76-9
M. Wt: 316.4 g/mol
InChI Key: YEOAIJNHLPFTRM-AOIWGVFYSA-N
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Description

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one is a synthetic steroidal compound. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of two methoxy groups at the 3-position and a dienone structure at the 5(10) and 9(11) positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one typically involves the following steps:

    Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.

    Methoxylation: The 3-position of estrone is methoxylated using methanol and an acid catalyst to introduce the methoxy groups.

    Formation of Dienone Structure: The dienone structure at the 5(10) and 9(11) positions is introduced through a series of oxidation and elimination reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dienone structure to a saturated ketone.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields saturated ketones.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on estrogen receptors and its potential as a selective estrogen receptor modulator.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various biological pathways, including cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar structure but lacking the methoxy groups and dienone structure.

    Estradiol: Another natural estrogen with a hydroxyl group at the 17-position instead of a ketone.

    Dienogest: A synthetic progestin with a similar dienone structure but different functional groups.

Uniqueness

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one is unique due to its specific methoxy and dienone substitutions, which confer distinct chemical and biological properties. These modifications enhance its stability and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h8,16-17H,4-7,9-12H2,1-3H3/t16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOAIJNHLPFTRM-AOIWGVFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268887
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10109-76-9
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10109-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-5(10),9(11)-dien-17-one, 3,3-dimethoxy
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